3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid 3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18338817
InChI: InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17)
SMILES:
Molecular Formula: C11H12BrN3O2
Molecular Weight: 298.14 g/mol

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid

CAS No.:

Cat. No.: VC18338817

Molecular Formula: C11H12BrN3O2

Molecular Weight: 298.14 g/mol

* For research use only. Not for human or veterinary use.

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic Acid -

Specification

Molecular Formula C11H12BrN3O2
Molecular Weight 298.14 g/mol
IUPAC Name 3-[(6-bromo-1-methylindazol-3-yl)amino]propanoic acid
Standard InChI InChI=1S/C11H12BrN3O2/c1-15-9-6-7(12)2-3-8(9)11(14-15)13-5-4-10(16)17/h2-3,6H,4-5H2,1H3,(H,13,14)(H,16,17)
Standard InChI Key IUFBJEMQMMJUEP-UHFFFAOYSA-N
Canonical SMILES CN1C2=C(C=CC(=C2)Br)C(=N1)NCCC(=O)O

Introduction

Structural and Chemical Identity

3-[(6-Bromo-1-methyl-3-indazolyl)amino]propanoic acid (CAS: 2446914-42-5) is a heterocyclic compound featuring a 1-methylindazole core substituted with bromine at position 6 and a propanoic acid-linked amino group at position 3 (Figure 1). Its molecular formula is C11H11BrN3O2\text{C}_{11}\text{H}_{11}\text{Br}\text{N}_3\text{O}_2, with a molecular weight of 283.12 g/mol .

Table 1: Key Molecular Properties

PropertyValue
CAS Number2446914-42-5
Molecular FormulaC11H11BrN3O2\text{C}_{11}\text{H}_{11}\text{Br}\text{N}_3\text{O}_2
Molecular Weight283.12 g/mol
IUPAC Name3-[(6-Bromo-1-methyl-1H-indazol-3-yl)amino]propanoic acid
Key Functional GroupsIndazole, bromo, amino, carboxylic acid

Synthesis and Optimization

Core Indazole Formation

Indazole derivatives are typically synthesized via cyclization of substituted phenylhydrazines or through transition metal-catalyzed cross-coupling reactions. For example:

  • Suzuki-Miyaura Coupling: Introduces aryl/heteroaryl groups at position 5 of 7-azaindole precursors, as demonstrated in WO2006063167A1 .

  • Bromination: N-Bromosuccinimide (NBS) or bromine in chloroform selectively brominates the indazole ring at position 6 .

Functionalization Steps

  • Amino Group Introduction: The 3-amino group is installed via nucleophilic substitution or reductive amination. For instance, treatment of 3-bromoindazole intermediates with ammonia or protected amines under Pd catalysis .

  • Propanoic Acid Linkage: Coupling the amino group with β-alanine derivatives or through Michael addition to acrylic acid .

Table 2: Representative Synthetic Pathway

StepReactionConditionsYield
1Bromination of 1-methylindazoleNBS, CHCl3_3, 0°C to RT, 1–16 h68%
2Amination at C3NH3_3, Pd(OAc)2_2, 80°C52%
3Propanoic acid conjugationβ-alanine, EDC/HOBt, DMF75%

Physicochemical Properties

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the carboxylic acid group; limited solubility in water (estimated logP: 2.1) .

  • Stability: Sensitive to UV light and oxidizing agents; store at 2–8°C under inert atmosphere .

  • Spectroscopic Data:

    • 1^1H NMR (DMSO-d6_6): δ 8.21 (s, 1H, indazole-H), 7.76 (d, J=8.4 Hz, 1H), 7.32 (d, J=8.4 Hz, 1H), 3.94 (s, 3H, N-CH3_3) .

    • HRMS: m/z 284.0021 [M+H]+^+ (calc. 284.0018) .

TargetMechanismPotential Application
BTKProteasome-mediated degradationB-cell malignancies
IMPDHGTP synthesis inhibitionAntiviral agents
Microtubule assemblyTubulin bindingAnticancer agents

Future Directions

  • Structure-Activity Relationships (SAR): Optimize the propanoic acid chain for enhanced bioavailability.

  • Prodrug Development: Esterify the carboxylic acid to improve membrane permeability.

  • Targeted Delivery: Conjugate with antibodies for site-specific action in oncology .

This compound’s versatility in medicinal chemistry underscores its potential as a scaffold for novel therapeutics. Further preclinical studies are warranted to validate its efficacy and safety profile.

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